molecular formula C22H18N2O3S2 B2950984 2-(benzenesulfonyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide CAS No. 880342-63-2

2-(benzenesulfonyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide

Cat. No. B2950984
CAS RN: 880342-63-2
M. Wt: 422.52
InChI Key: YWMAETQUHTXGIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(benzenesulfonyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide is a chemical compound that has been the subject of numerous scientific research studies due to its potential therapeutic applications. This compound is also known as BMB-15 or BMS-15 and belongs to the class of sulfonamide derivatives. The synthesis of BMB-15 has been extensively studied, and its mechanism of action and physiological effects have been investigated in detail. In

Mechanism of Action

The mechanism of action of BMB-15 involves the inhibition of enzymes such as carbonic anhydrase and histone deacetylase. Carbonic anhydrase is involved in regulating pH in cells, and its inhibition by BMB-15 leads to the induction of apoptosis in cancer cells. Histone deacetylase is involved in regulating gene expression, and its inhibition by BMB-15 leads to the suppression of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
BMB-15 has been shown to have various biochemical and physiological effects in different studies. In cancer research, BMB-15 has been shown to induce apoptosis, inhibit angiogenesis, and reduce tumor growth. In inflammation research, BMB-15 has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disorder research, BMB-15 has been shown to protect neurons from oxidative stress and reduce neuroinflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of using BMB-15 in lab experiments is its ability to inhibit enzymes such as carbonic anhydrase and histone deacetylase, which makes it a potential therapeutic agent for various diseases. However, one of the limitations of using BMB-15 in lab experiments is its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the research on BMB-15. One future direction is to investigate its potential therapeutic applications in other diseases such as cardiovascular diseases and diabetes. Another future direction is to improve its solubility in water to make it more suitable for certain experiments. Additionally, further studies are needed to investigate the long-term effects of BMB-15 and its potential side effects.
Conclusion:
In conclusion, BMB-15 is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. The research on BMB-15 is ongoing, and further studies are needed to fully understand its therapeutic potential.

Synthesis Methods

The synthesis of BMB-15 involves the reaction of 6-methyl-1,3-benzothiazol-2-amine with 4-(chloromethyl)benzenesulfonyl chloride and N-(4-(aminophenyl)acetamide) in the presence of a base such as triethylamine. The reaction yields BMB-15 as a white solid, which can be purified through recrystallization.

Scientific Research Applications

BMB-15 has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer research, BMB-15 has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, BMB-15 has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disorder research, BMB-15 has been shown to protect neurons from oxidative stress and reduce neuroinflammation.

properties

IUPAC Name

2-(benzenesulfonyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O3S2/c1-15-7-12-19-20(13-15)28-22(24-19)16-8-10-17(11-9-16)23-21(25)14-29(26,27)18-5-3-2-4-6-18/h2-13H,14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWMAETQUHTXGIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzenesulfonyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.